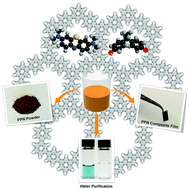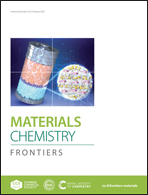Cost-effective synthesis and solution processing of porous polymer networks through methanesulfonic acid-mediated aldol triple condensation†
Materials Chemistry Frontiers Pub Date: 2017-12-27 DOI: 10.1039/C7QM00485K
Abstract
A highly efficient aldol triple condensation method was developed for scalable synthesis of conjugated porous polymer networks. This bottom-up strategy features inexpensive starting materials and reagents as well as simple reaction procedures, which are ideal for mass production of functional organic porous materials. The resultant porous material demonstrated quick and selective adsorption of organic small molecules in aqueous solution. In addition, the pristine composition of the reaction mixture enabled solution processing of these cross-linked porous materials through a “soaking–heating–washing” procedure to form composite membranes that are essential for practical applications.


Recommended Literature
- [1] 1-Nitronyl nitroxide pyrene as a new off–on fluorescent chemosensor for Cu2+†
- [2] A V2O3-ordered mesoporous carbon composite with novel peroxidase-like activity towards the glucose colorimetric assay†
- [3] Capacious and programmable multi-liposomal carriers†
- [4] AqSO biorefinery: a green and parameter-controlled process for the production of lignin–carbohydrate hybrid materials†
- [5] A phosphine oxide derivative as a universal electron transport material for organic light-emitting diodes
- [6] A remarkable example of co-crystallisation: the crystal structure of the mononuclear and dinuclear diphenyl[2.2]paracyclophanylphosphine palladium(II) chloride complexes trans-[Pd{PPh2(C16H15)}2Cl2]·[Pd{PPh2(C16H15)}Cl2]2·0.6CH2Cl2
- [7] Precipitation chemistry in Croatia during the period 1981–2006
- [8] Synthesis of fluorescent and water-soluble silicon nanoparticles with a high pH response and its application to pH measurement and gastric parietal cell imaging†
- [9] Defatted flaxseed flour improves weight loss and lipid profile in overweight and obese adults: a randomized controlled trial
- [10] Rapid colorimetric sensing of gadolinium by EGCG-derived AgNPs: the development of a nanohybrid bioimaging probe†










